2',3',5'-Tri-O-acetylnebularine

Description

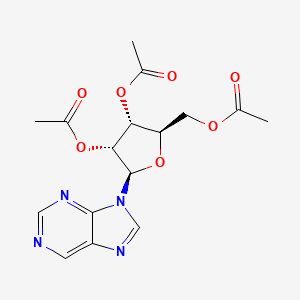

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H18N4O7 |

|---|---|

Molecular Weight |

378.34 g/mol |

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-purin-9-yloxolan-2-yl]methyl acetate |

InChI |

InChI=1S/C16H18N4O7/c1-8(21)24-5-12-13(25-9(2)22)14(26-10(3)23)16(27-12)20-7-19-11-4-17-6-18-15(11)20/h4,6-7,12-14,16H,5H2,1-3H3/t12-,13-,14-,16-/m1/s1 |

InChI Key |

NJRFVTALBIPZNZ-IXYNUQLISA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=CN=CN=C32)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=CN=CN=C32)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 ,3 ,5 Tri O Acetylnebularine

Strategies for the Acetylation of Nebularine (B15395)

The primary route to 2',3',5'-tri-O-acetylnebularine involves the direct acetylation of its precursor, nebularine (9-(β-D-ribofuranosyl)purine). This transformation requires the protection of the hydroxyl groups on the ribose sugar.

Regioselective Acetylation Approaches

Regioselective acetylation aims to selectively protect specific hydroxyl groups. While the synthesis of this compound involves the acetylation of all three hydroxyl groups on the ribose ring, the principles of regioselective acetylation are crucial in nucleoside chemistry to achieve specific isomers. For instance, in the synthesis of related acetylated nucleosides, methods have been developed for the regioselective acetylation of primary hydroxyl groups in carbohydrates and diols using 1-acetylimidazole (B1218180) and tetramethyl-ammonium hydroxide (B78521) in an aqueous solution. rsc.org This approach offers an environmentally friendly alternative to traditional methods that often require toxic organic solvents and extensive protecting group strategies. rsc.org

In the context of purine (B94841) nucleosides, "acid acetylation" using acetic anhydride (B1165640) in the presence of acetyl chloride in acetic acid has been employed. nih.gov However, this method can lead to the cleavage of the glycosidic bond, resulting in the formation of the free purine base and acetylated ribose derivatives. nih.gov

Total Synthesis Routes Involving Acetylated Intermediates

While direct acetylation of nebularine is the most straightforward approach, total synthesis routes for complex nucleoside analogs often involve the use of acetylated intermediates. In these multi-step syntheses, a pre-acetylated ribose derivative is coupled with a purine base. A common precursor for such syntheses is 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. wikipedia.orggoogle.comnih.gov The benzoyl groups serve as protecting groups for the hydroxyl functions during the synthesis and are later removed. The anomeric acetyl group at the C1 position facilitates the coupling with the nucleobase.

For example, in the synthesis of metabolites of 2′,3′,5′-tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine (B11128), a related acetylated adenosine analog, various synthetic transformations such as deacetylation, hydrolysis, cyclization, sulfonylation, and glycosylation are performed on the acetylated scaffold. nih.govmdpi.com This highlights the utility of the tri-O-acetylated form as a versatile intermediate for further chemical modifications.

Optimized Reaction Conditions and Yield Enhancements in Academic Synthesis

The efficiency of the acetylation of nebularine can be significantly influenced by the choice of reagents, solvents, and reaction conditions. A common and effective method for the peracetylation of nucleosides like adenosine and uridine (B1682114) involves the use of acetic anhydride in pyridine (B92270). researchgate.net This method generally provides high yields of the desired 2',3',5'-tri-O-acetylated product.

In a study on the synthesis of N6-acetyl-2',3',5'-tri-O-acetyladenosine, the reaction of adenosine with acetic anhydride in pyridine at elevated temperatures was utilized to produce a mixture which was then selectively N-deacetylated to afford the target compound in a total yield of 80-85%. researchgate.net This indicates that the initial O-acetylation proceeds with high efficiency.

For the synthesis of dihydrobenzofuran neolignans, optimization of various reaction parameters such as time, temperature, and oxidant concentration was shown to significantly improve yield and selectivity. scielo.br While this is a different class of compounds, the principles of reaction optimization are broadly applicable. For instance, reducing reaction times can minimize the formation of undesired byproducts. scielo.br

The table below summarizes reaction conditions used for the acetylation of related nucleosides, which can be adapted for the synthesis of this compound.

| Starting Material | Acetylating Agent | Solvent/Catalyst | Temperature | Yield | Reference |

| Adenosine | Acetic Anhydride | Pyridine | Elevated | High (implied) | researchgate.net |

| Inosine | Acetic Anhydride | Acetic Acid/Acetyl Chloride | Not specified | 75% | nih.gov |

| 2'-Deoxyuridine | Acetyl Bromide | Not specified | Not specified | 80% | nih.gov |

Purification Techniques for Research-Scale Preparations

Following the synthesis, purification of this compound is essential to remove unreacted starting materials, reagents, and byproducts. For research-scale preparations, chromatographic techniques are most commonly employed.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the purification and analysis of nucleoside derivatives. nih.govmdpi.com It allows for the separation of the desired product from closely related impurities. The purity of the final compound is often verified by analytical HPLC coupled with mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govmdpi.comnih.gov

Column chromatography using silica (B1680970) gel is another widely used method for the purification of acetylated nucleosides. The choice of eluent system is critical for achieving good separation.

Scale-Up Considerations for Research Applications

Scaling up the synthesis of this compound from milligram to gram quantities for research applications requires careful consideration of several factors. The efficiency of heat and mass transfer becomes more critical in larger reaction vessels. The use of pyridine as a solvent in the acetylation step, while effective, can pose challenges on a larger scale due to its toxicity and odor. Exploring alternative, greener solvents and catalysts is an area of ongoing research. rsc.org

Purification by preparative HPLC can be costly and time-consuming for larger quantities. Therefore, optimizing the reaction to minimize byproduct formation is crucial. Crystallization of the final product, if feasible, can be a more efficient and scalable purification method compared to chromatography.

Biochemical Interactions and Enzymatic Studies of 2 ,3 ,5 Tri O Acetylnebularine

Substrate Specificity for Nucleoside-Modifying Enzymes (e.g., kinases, phosphorylases, hydrolases)

As a prodrug, 2',3',5'-Tri-O-acetylnebularine must undergo enzymatic modification to exert its biological effects. The primary step is the removal of the acetyl groups, a process catalyzed by hydrolases.

Deacetylation Kinetics and Enzymatic Pathways of this compound

The conversion of this compound to its active form, nebularine (B15395), is contingent upon the enzymatic hydrolysis of its acetyl esters. This deacetylation is a critical step for its subsequent phosphorylation and incorporation into nucleic acids. While specific kinetic data for the deacetylation of this compound are not extensively documented, studies on other acetylated nucleosides provide a framework for understanding this process.

Enzymatic hydrolysis of acetylated nucleosides has been demonstrated using various microbial whole cells and purified enzymes like lipases and proteases. nih.govnih.govresearchgate.net For instance, acylase I from Aspergillus melleus and Candida antarctica lipase (B570770) B have shown high efficiency in the chemoselective hydrolysis of peracetylated nucleosides to yield N-monoacetylated derivatives. nih.gov The regioselectivity of these enzymes can vary, with some showing a preference for deacetylation at the 5'-position. nih.gov It is plausible that intracellular esterases are responsible for the deacetylation of this compound, releasing nebularine into the cytoplasm where it can then be acted upon by other nucleoside-modifying enzymes.

Interaction with Nucleoside Transporters

The entry of nucleosides and their analogs into cells is mediated by specialized membrane proteins known as nucleoside transporters. Acetylation of nucleosides to create prodrugs is a common strategy to enhance their ability to cross cell membranes, often through passive diffusion due to increased lipophilicity. nih.gov Once inside the cell, the acetylated compound is converted to its parent nucleoside. nih.gov

While direct studies on the interaction of this compound with nucleoside transporters are lacking, it is anticipated that its uptake is primarily passive. The deacetylated product, nebularine, would then be subject to recognition and transport by nucleoside transporters if it needs to be distributed to other cells or if it is present in the extracellular environment.

Inhibition Profiles against Key Metabolic Enzymes

Nebularine, the active form of this compound, is known to interact with enzymes involved in purine (B94841) metabolism. One of the key enzymes in this pathway is adenosine (B11128) deaminase (ADA), which catalyzes the deamination of adenosine to inosine. Studies have shown that nebularine and its analogues can act as inhibitors of ADA, although some synthetic analogues have been found to be weak inhibitors. nih.govmdpi.com

Another important enzyme in the purine salvage pathway is purine nucleoside phosphorylase (PNP), which reversibly cleaves the glycosidic bond of purine nucleosides. Inhibition of PNP can lead to the accumulation of its substrates, which can have therapeutic effects in certain conditions. confex.comeurekaselect.comnih.govnih.gov While direct inhibitory data for nebularine on PNP is not extensively detailed in the provided context, as a purine nucleoside analog, it has the potential to interact with this enzyme.

The table below summarizes the known and potential inhibitory activities of nebularine.

| Enzyme | Substrate(s) | Product(s) | Inhibition by Nebularine |

| Adenosine Deaminase (ADA) | Adenosine, 2'-Deoxyadenosine | Inosine, 2'-Deoxyinosine | Known inhibitor nih.govmdpi.com |

| Purine Nucleoside Phosphorylase (PNP) | Guanosine, Inosine, 2'-Deoxyguanosine | Guanine, Hypoxanthine | Potential inhibitor confex.comeurekaselect.comnih.govnih.gov |

Mechanisms of Incorporation into Nucleic Acids (via deacetylated form, nebularine, as a nucleoside analog)

Following its intracellular release and subsequent phosphorylation to the triphosphate form (nebularine triphosphate), nebularine can act as a substrate for DNA and RNA polymerases. medchemexpress.com These enzymes catalyze the formation of phosphodiester bonds, incorporating the nucleotide analog into the growing nucleic acid chains. nih.govyoutube.comyoutube.com

The incorporation of nucleoside analogs like nebularine triphosphate can disrupt the normal process of DNA replication and transcription. medchemexpress.com DNA and RNA polymerases recognize the triphosphate form of the analog and incorporate it into the nascent strand opposite a template base. nih.govnih.govnih.gov The presence of the analog within the nucleic acid can lead to chain termination or the creation of a dysfunctional nucleic acid molecule, ultimately contributing to its cytotoxic effects. medchemexpress.com

Influence on Cellular Nucleotide Pools

The introduction of a nucleoside analog like nebularine can significantly perturb the delicate balance of cellular nucleotide pools. nih.gov The phosphorylation of nebularine to its monophosphate, diphosphate, and triphosphate forms consumes cellular ATP. Furthermore, as an analog of purine nucleosides, nebularine triphosphate can compete with endogenous ATP and GTP for incorporation into nucleic acids.

The inhibition of enzymes like adenosine deaminase by nebularine can lead to an accumulation of adenosine and deoxyadenosine, which in turn can be phosphorylated to their respective triphosphates. frontiersin.orgyoutube.com An imbalance in the deoxynucleotide pools, particularly an increase in dATP, can inhibit ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides. frontiersin.org This inhibition can lead to a depletion of other deoxynucleotides, thereby stalling DNA synthesis and cell proliferation. nih.govfrontiersin.org

The table below illustrates the potential effects of nebularine on cellular nucleotide pools.

| Nucleotide Pool | Potential Effect of Nebularine | Mechanism |

| ATP | Decrease | Consumption during nebularine phosphorylation. |

| GTP | Potential Decrease | Competition with nebularine triphosphate for incorporation. |

| dATP | Potential Increase | Inhibition of adenosine deaminase leading to adenosine accumulation and subsequent phosphorylation. |

| Other dNTPs | Potential Decrease | Inhibition of ribonucleotide reductase by elevated dATP levels. frontiersin.org |

Structure Activity Relationship Sar Studies and Derivatization Strategies

Impact of Acetyl Group Positions on Biological Activity and Biochemical Interactions

The acetyl groups at the 2', 3', and 5' positions of the ribose moiety in 2',3',5'-Tri-O-acetylnebularine are primarily introduced to serve as protecting groups during chemical synthesis and to enhance the lipophilicity of the parent nucleoside, nebularine (B15395). This increased lipophilicity can improve membrane permeability, a crucial factor for oral bioavailability. Once inside the cell, these acetyl groups are typically cleaved by cellular esterases to release the active nucleoside.

Synthesis and Evaluation of Novel this compound Analogs

The synthesis of novel analogs of this compound has been a major focus of research, with modifications being introduced at both the purine (B94841) base and the ribose moiety.

The purine ring of nebularine offers several sites for modification to explore SAR. A common strategy involves the synthesis of 6-substituted purine nucleosides. For example, 6-chloro-9-(2,3,5-tri-O-acetyl-β-d-ribofuranosyl)-purine is a key intermediate for creating a variety of analogs. researchgate.net Palladium-mediated cross-coupling reactions have been successfully employed to introduce alkyl, cycloalkyl, and aryl groups at the C-6 position. researchgate.net Subsequent deacetylation affords the final 6-substituted nebularine analogs. The cytotoxicity of these compounds has been evaluated, with some showing inhibitory activity against cell growth, although often at higher concentrations than the parent compound. researchgate.net

Radical-based approaches, such as the Minisci reaction, have also been utilized for the functionalization of purine nucleosides. nih.gov More recently, photoredox and nickel-catalyzed sp2–sp3 cross-coupling reactions have emerged as a powerful tool for the direct installation of diverse alkyl groups onto the purine base, even on unprotected nucleosides. nih.gov The synthesis of 2,6-disubstituted-1-deazanebularine analogues has also been explored, though they have generally shown weak inhibitory activity against adenosine (B11128) deaminase. researchgate.netmdpi.com

| Modification Site | Synthetic Strategy | Example of Analogs | Biological Activity Notes |

| C-6 of Purine | Palladium-mediated cross-coupling | 6-alkyl, 6-cycloalkyl, 6-aryl purine nucleosides | Some analogs inhibit cell growth. researchgate.net |

| Purine Base | Photoredox/Nickel dual catalysis | Alkyl-substituted purine nucleosides | Enables direct and regiospecific installation of saturated functionality. nih.gov |

| Purine Ring System | Conversion of 6-amino-2-picoline | 2,6-disubstituted-1-deazanebularine analogues | Weak adenosine deaminase inhibitors. researchgate.netmdpi.com |

Modifications to the ribose sugar of nebularine analogs aim to improve their stability, target affinity, and pharmacokinetic properties. The angustmycin and aristeromycin (B1667592) families of purine nucleosides, which feature ribose ring modifications, are known for their potent antibiotic activities. researchgate.net The synthesis of carbocyclic nucleosides, where the furanose oxygen is replaced by a methylene (B1212753) group, represents a significant alteration. nih.gov These carbocyclic analogs often exhibit interesting biological activities due to their structural similarity to natural nucleosides, allowing them to act as enzyme substrates or inhibitors. nih.gov

Isosteric replacement is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound. In the context of nebularine analogs, this can involve replacing atoms or groups with alternatives that have similar size, shape, or electronic properties. For example, replacing a hydrogen atom with fluorine can enhance metabolic stability.

Prodrug strategies are extensively used for nucleoside analogs to overcome challenges such as poor oral bioavailability and to bypass the rate-limiting initial phosphorylation step. quizlet.com The tri-O-acetylated form of nebularine is itself a prodrug, with the acetyl groups enhancing lipophilicity and facilitating cell entry. Other prodrug approaches for nucleosides include the development of phosphoramidates, bis(S-acylthioethyl) (SATE) esters, and cyclosaligenyl (cycloSal) prodrugs of the monophosphate. These strategies aim to deliver the active monophosphate form of the nucleoside directly into the cell, bypassing the need for the first phosphorylation by cellular kinases.

| Strategy | Description | Example Application | Intended Outcome |

| Isosteric Replacement | Exchange of an atom or group with a broadly similar alternative. | Replacement of hydrogen with fluorine. | Modulate metabolism, toxicity, and pharmacokinetics while retaining activity. |

| Prodrug (Acetylation) | Addition of acetyl groups to the ribose hydroxyls. | This compound | Improve lipophilicity and oral bioavailability. |

| Prodrug (Monophosphate) | Derivatization of the 5'-monophosphate. | Phosphoramidate, SATE, and cycloSal prodrugs. | Bypass the initial, often rate-limiting, phosphorylation step. |

Computational Approaches to SAR Prediction (e.g., QSAR, molecular docking)

Computational methods play an increasingly important role in modern drug discovery by predicting the structure-activity relationships of new compounds before their synthesis. Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of novel, unsynthesized analogs.

Molecular docking is another powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein. By simulating the binding of different nebularine analogs to their putative protein targets, researchers can gain insights into the key molecular interactions that govern binding affinity and selectivity. This information is invaluable for guiding the design of new analogs with improved properties. For instance, docking studies can help to rationalize why certain substitutions on the purine ring or ribose moiety lead to enhanced or diminished biological activity. While docking can be a useful tool, it is not without its limitations, and results often need to be validated by experimental data, as false positives can occur.

Analytical Methodologies for the Study of 2 ,3 ,5 Tri O Acetylnebularine

Chromatographic Separation Techniques (e.g., HPLC, LC-MS/MS) for Purity and Quantification in Research Samples

Chromatographic methods are fundamental for separating 2',3',5'-Tri-O-acetylnebularine from impurities, related substances, and complex matrices, as well as for its quantification. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most powerful and commonly used techniques in this regard.

High-Performance Liquid Chromatography (HPLC): HPLC with ultraviolet (UV) detection is a standard method for assessing the purity of synthetic nucleoside analogues like this compound. The purity of similar compounds, such as 2',3',5'-Tri-O-acetyluridine, is routinely confirmed by HPLC, often achieving ≥98.0% purity. avantorsciences.comsigmaaldrich.com For this compound, a reverse-phase C18 column would typically be used, with a mobile phase consisting of a gradient mixture of an aqueous component (like water with a formic acid modifier) and an organic solvent (such as acetonitrile (B52724) or methanol). The acetyl groups increase the lipophilicity of the molecule compared to its parent compound, nebularine (B15395), leading to longer retention times on a reverse-phase column.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For highly sensitive and selective quantification, especially in complex samples, LC-MS/MS is the method of choice. This technique is essential for pharmacokinetic studies and for measuring low concentrations of the compound. A validated LC-MS/MS method for a structurally similar compound, 2',3',5'-Tri-O-acetyl-N6-(3-hydroxylaniline)adenosine, provides a clear blueprint for the analysis of this compound. nih.gov In such a method, detection is performed on a triple quadrupole tandem mass spectrometer using electrospray ionization (ESI) in positive ion mode. The analysis is conducted in Selective Reaction Monitoring (SRM) mode, which involves monitoring a specific precursor ion to product ion transition, ensuring high specificity.

For example, a method developed for a related adenosine (B11128) derivative successfully quantified the parent compound and its metabolites in hamster blood with a lower limit of quantification (LLOQ) as low as 1 ng/mL. nih.gov The method involved a simple protein precipitation for sample preparation and chromatographic separation on a C18 column. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Analysis of an Acetylated Adenosine Analog

This table provides an example of the parameters that would be established for a bioanalytical method targeting this compound, based on a validated method for a similar compound. nih.gov

| Parameter | Details |

| Chromatography Column | ReproSil-Pur 120 C18 (3μm, 2mm×100mm) |

| Mobile Phase | Gradient of Methanol and Water with 0.1% Formic Acid |

| Flow Rate | 0.2 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Selective Reaction Monitoring (SRM) |

| Example MS/MS Transition | m/z 486.2 → 228.1 (for the analog IMM-H007) |

| Lower Limit of Quantification | 1 ng/mL (for the analog IMM-H007) |

Spectroscopic Characterization in Complex Biological Matrices (e.g., NMR, high-resolution MS for metabolite identification)

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound and for identifying its metabolites in biological samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for the unambiguous structural confirmation of synthetic compounds. 1H and 13C NMR spectra provide detailed information about the molecular structure. For this compound, 1H NMR would show characteristic signals for the protons of the purine (B94841) ring, the ribose sugar, and the three acetyl groups. The chemical shifts of the acetyl protons would typically appear in the 2.0-2.2 ppm range. While a specific spectrum for this compound is not publicly available, data for the closely related 2',3',5'-Triacetyl-6-iodonebularine has been documented. spectrabase.com The 13C NMR spectrum for this iodo-derivative was recorded in CDCl3, and such data is critical for confirming the carbon skeleton of the molecule. spectrabase.com The characterization of other acetylated nucleosides, like 2',3',5'-Triacetylguanosine, also relies heavily on detailed 1H NMR analysis to assign all proton signals. sigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for determining the elemental composition of the parent compound and its metabolites. Modern instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide high mass accuracy (typically <5 ppm error), allowing for the confident assignment of molecular formulas to ions detected in complex biological matrices. mdpi.com This capability is essential for identifying potential metabolites, which may be formed through reactions such as deacetylation, oxidation, or conjugation. The structures of photoproducts of related acetylated purine nucleosides have been confirmed using high-resolution electrospray ionization mass spectral data, demonstrating the power of this technique in identifying novel transformation products.

Table 2: Spectroscopic Data for Structurally Related Acetylated Nucleosides

This table presents the type of spectroscopic information used to characterize acetylated nucleosides, which would be analogous for this compound.

| Compound | Technique | Solvent | Key Findings / Reference |

| 2',3',5'-Triacetyl-6-iodonebularine | 13C NMR | CDCl3 | Literature reference available for spectral data. spectrabase.com |

| 2',3',5'-Triacetylguanosine | 1H NMR | DMSO-d6 | Detailed assignment of proton chemical shifts. sigmaaldrich.com |

| 2',3',5'-tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine Metabolites | NMR, HPLC-MS | Multiple | Characterization and confirmation of synthetic metabolites. mdpi.com |

Advanced Detection Methods in Biochemical Assays

The detection of this compound in biochemical assays often requires methods that can measure its interaction with biological targets or its enzymatic transformation. Since nebularine itself is known to interact with enzymes like adenosine deaminase and adenosine kinase, assays would likely focus on these pathways.

As a pro-drug, this compound is expected to be hydrolyzed by cellular esterases to release nebularine. Therefore, a key biochemical assay would involve monitoring this conversion. This can be achieved by incubating the compound in cell lysates or with purified esterases and analyzing the samples over time by HPLC or LC-MS/MS. The rate of disappearance of the parent compound and the appearance of mono- or di-deacetylated intermediates and the final product, nebularine, can be quantified.

Furthermore, if the target of nebularine is a specific enzyme, advanced detection methods could include activity-based assays. For example, if nebularine inhibits a particular kinase, a biochemical assay could measure the enzyme's activity (e.g., via phosphorylation of a substrate) in the presence and absence of this compound. Detection might involve radiometric methods (using ³²P-ATP) or fluorescence-based assays.

Bioanalytical Method Development for in vivo Studies in Animal Models

To understand the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound in vivo, a robust and validated bioanalytical method is essential. Such methods are typically based on LC-MS/MS due to the high sensitivity and selectivity required to measure drug concentrations in biological fluids like blood, plasma, or serum.

The development process involves several key steps:

Sample Preparation: A simple and reproducible extraction method is needed to isolate the analyte from the biological matrix. For acetylated nucleosides, protein precipitation with a solvent like acetonitrile is often effective. nih.gov

Chromatographic Separation: An HPLC method is developed to separate the analyte from endogenous matrix components and potential metabolites. A reverse-phase C18 column with a gradient elution is standard. nih.gov

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is optimized for the specific compound. This includes selecting the ionization source (e.g., ESI positive), determining the precursor ion (the protonated molecule [M+H]⁺), and identifying the most stable and abundant product ions after collision-induced dissociation (CID) to establish a specific SRM transition.

Method Validation: The method must be validated according to regulatory guidelines. This involves demonstrating its linearity, accuracy, precision, selectivity, and stability under various conditions (e.g., freeze-thaw cycles, bench-top stability). nih.gov

A published study on a similar compound, 2',3',5'-Tri-O-acetyl-N6-(3-hydroxylaniline)adenosine, provides a template for such a method. The study successfully developed and validated an LC-MS/MS method for the simultaneous quantification of the parent drug and its major metabolites in hamster blood, which was then applied to a pharmacokinetic study after oral administration. nih.gov The method demonstrated excellent precision (RSD < 14.2%) and accuracy (RE from -9.4% to 10.7%). nih.gov

Future Directions and Emerging Research Avenues for 2 ,3 ,5 Tri O Acetylnebularine Research

Exploration of Undiscovered Biochemical Targets

While the cytotoxic effects of nebularine (B15395) and its analogs are well-documented, a comprehensive understanding of their full range of biochemical targets is still lacking. The acetylated form, 2',3',5'-Tri-O-acetylnebularine, is designed to enhance cellular uptake, after which it is intracellularly converted to the active nucleoside. Future research should focus on identifying novel interacting partners beyond the known targets.

One area of significant potential is the investigation of its effects on mitochondrial functions. The toxicity of some nucleoside analogs has been linked to their incorporation by mitochondrial DNA polymerase, leading to mitochondrial dysfunction. nih.gov A thorough investigation into whether this compound or its active metabolites interact with and inhibit mitochondrial DNA polymerase could reveal a critical and previously underappreciated aspect of its mechanism of action.

Furthermore, the impact of nebularine analogs on cellular redox homeostasis warrants deeper exploration. For instance, the purine (B94841) nucleoside analog sulfinosine (B54395) has been shown to interfere with the glutathione (B108866) detoxification system and increase reactive oxygen species (ROS) levels in cancer cells. nih.gov Investigating whether this compound induces similar effects could uncover new therapeutic strategies, particularly for cancers with altered metabolic and redox profiles.

Integration with Advanced Biological Technologies (e.g., omics approaches)

The advent of "omics" technologies provides an unprecedented opportunity to obtain a holistic view of the cellular response to this compound. These high-throughput methods can generate vast datasets to elucidate complex biological responses.

Metabolomics: NMR-based metabolomics has been successfully used to study the dose-related effects of a derivative of 2',3',5'-tri-O-acetyladenosine, revealing significant alterations in lipid, choline, and glucose metabolism. nih.govnih.gov A similar metabolomic approach applied to this compound could identify key metabolic pathways perturbed by the compound, offering insights into its efficacy and potential off-target effects.

Proteomics and Transcriptomics: A combined proteomics and transcriptomics approach can provide a comprehensive picture of the changes in gene and protein expression following treatment with this compound. nih.govnih.gov This can help in identifying not only the primary targets but also the downstream signaling pathways that are affected. For example, transcriptomic profiling after exposure to a stimulus can reveal alterations in gene expression related to specific cellular processes. nih.govnih.gov Such analyses could pinpoint novel biomarkers for drug response or resistance.

The table below illustrates a potential experimental design for integrating omics technologies in the study of this compound.

| Omics Technology | Experimental Approach | Potential Insights |

| Metabolomics | NMR or Mass Spectrometry-based analysis of cellular extracts after treatment. | Identification of perturbed metabolic pathways (e.g., energy metabolism, nucleotide synthesis). |

| Proteomics | Mass Spectrometry-based quantification of protein expression changes. | Discovery of direct protein targets and downstream effector proteins. |

| Transcriptomics | RNA-sequencing to profile global gene expression changes. | Understanding the transcriptional reprogramming induced by the compound. |

Rational Design of Next-Generation Nebularine Analogs

Building upon the existing knowledge of nebularine's structure-activity relationships, the rational design of new analogs can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. rsc.org This can be achieved through several strategies:

Modification of the Purine Ring: Introducing substituents at various positions of the purine ring can modulate the compound's interaction with its targets.

Alterations to the Ribose Moiety: Changes to the sugar portion of the nucleoside can affect its metabolic stability and recognition by cellular enzymes. For instance, angustmycin and aristeromycin (B1667592), which are purine nucleosides with modified ribose rings, show potent antibiotic activity. rsc.org

Function-Oriented Synthesis: This approach focuses on designing simpler, more accessible analogs that retain the key functional features of the parent compound. This strategy has been successfully applied to the development of bryostatin (B1237437) analogs. nih.gov

Structure-Guided Design: Utilizing the three-dimensional structures of target proteins in complex with nebularine or its analogs can inform the design of new derivatives with enhanced binding affinity and specificity. mdpi.com For example, the rational design of acyclovir (B1169) analogs with bulky polar groups led to improved binding affinity for purine nucleoside phosphorylase. researchgate.net

The following table summarizes potential strategies for the rational design of next-generation nebularine analogs.

| Design Strategy | Modification Example | Desired Outcome |

| Purine Ring Modification | Introduction of halogen atoms or small functional groups. | Enhanced binding affinity and selectivity for target enzymes. |

| Ribose Moiety Alteration | Synthesis of carbocyclic or C-nucleoside analogs. | Increased metabolic stability and altered cellular uptake. |

| Function-Oriented Synthesis | Simplification of the overall molecular structure while retaining key pharmacophores. | Improved synthetic accessibility and potentially novel biological activities. |

| Structure-Guided Design | Elongation or modification of side chains based on the target's binding pocket. | Optimized interactions with the target protein, leading to higher potency. mdpi.com |

Computational and Systems Biology Perspectives on its Mechanism of Action

Computational modeling and systems biology offer powerful tools to analyze the complex network of interactions that underlie the biological effects of this compound.

Molecular Docking and Dynamics: Molecular docking simulations can predict the binding modes of this compound and its metabolites with various protein targets. nih.gov These in silico studies can help prioritize potential targets for experimental validation. Molecular dynamics simulations can further provide insights into the stability of the drug-target complex and the conformational changes induced upon binding.

Systems Biology Modeling: By integrating omics data into computational models of cellular pathways, researchers can simulate the systemic effects of the compound. nih.gov This approach can help in understanding how the perturbation of a single target can lead to widespread cellular responses and can aid in identifying key nodes in the network that are critical for the drug's efficacy or toxicity. drexel.edunih.gov Such models can also be used to predict potential drug-drug interactions and to identify patient populations that are most likely to respond to treatment.

Potential for Non-Therapeutic Academic Applications (e.g., in virology research, cell biology probes)

Beyond its therapeutic potential, this compound and its analogs can serve as valuable tools in basic research.

Virology Research: As a purine analog, nebularine has the potential to interfere with viral replication processes that rely on purine metabolism. Its acetylated form could be used as a tool to study the life cycle of various viruses, particularly those that are sensitive to inhibitors of nucleoside metabolism.

Cell Biology Probes: With appropriate modifications, nebularine analogs could be developed into chemical probes to study specific cellular processes. For example, the incorporation of a fluorescent tag could allow for the visualization of the compound's subcellular localization and its interaction with target proteins in living cells. The development of fluorescent probes from related pyrimidine (B1678525) structures for cell viability monitoring demonstrates the feasibility of this approach. rsc.org Furthermore, the use of the nebularine analog, 8-azanebularine, in structural studies of RNA editing highlights the potential for these compounds to be used as tools to investigate fundamental biological processes.

Q & A

Q. What are the established protocols for synthesizing 2',3',5'-Tri-O-acetylnebularine with high yield and purity?

Methodological Answer: Synthesis typically involves multi-step protection-deprotection strategies. For example, nebularine (the parent nucleoside) undergoes selective acetylation using acetic anhydride in anhydrous pyridine, with reaction conditions optimized to avoid over-acetylation. Purification is achieved via silica gel column chromatography using gradient elution (e.g., hexane/ethyl acetate). Post-synthesis characterization requires NMR (¹H/¹³C) to confirm acetylation at the 2', 3', and 5' positions and HPLC to verify purity (>95%) .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

Methodological Answer: Use a combination of:

Q. How can researchers assess the stability of this compound under different storage conditions?

Methodological Answer: Design stability studies by:

- Storing aliquots at varying temperatures (−20°C, 4°C, 25°C) and humidity levels.

- Sampling at intervals (0, 1, 3, 6 months) and analyzing via HPLC to quantify degradation products.

- Comparing results against ICH guidelines for chemical stability .

Advanced Research Questions

Q. How can contradictions in reported enzymatic inhibition data for this compound be resolved?

Methodological Answer: Contradictions may arise from assay variability (e.g., buffer pH, enzyme source). To address this:

- Standardize assays : Use identical enzyme batches (e.g., recombinant kinases) and buffer systems across studies.

- Validate findings with orthogonal methods (e.g., isothermal titration calorimetry vs. fluorescence-based assays).

- Perform meta-analyses to identify confounding variables, referencing frameworks for data contradiction resolution .

Q. What experimental designs are optimal for studying the intracellular deacetylation kinetics of this compound?

Methodological Answer:

Q. How to design a comparative study evaluating this compound’s efficacy against its non-acetylated analog in RNA synthesis inhibition?

Methodological Answer:

- Dose-response assays : Compare IC₅₀ values in in vitro transcription systems (e.g., T7 RNA polymerase).

- Molecular dynamics simulations : Model interactions between acetylated nebularine and RNA polymerase active sites.

- Cellular uptake studies : Use fluorescently tagged analogs to quantify permeability differences .

Q. What statistical approaches are suitable for analyzing dose-dependent cytotoxicity data of this compound in heterogeneous cell populations?

Methodological Answer:

- Apply hierarchical Bayesian modeling to account for cell-line variability.

- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.

- Integrate synergy scoring models (e.g., Chou-Talalay) when testing combinatorial therapies .

Data Interpretation & Reproducibility

Q. How can researchers ensure reproducibility in studies involving this compound’s metabolic profiling?

Methodological Answer:

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for longitudinal studies?

Methodological Answer:

- Implement quality-by-design (QbD) principles : Define critical process parameters (e.g., reaction temperature, solvent purity).

- Use in-process controls (e.g., inline FTIR to monitor acetylation progress).

- Certify batches via third-party reference standards (e.g., TRC T767010) .

Ethical & Methodological Considerations

Q. How should researchers address ethical concerns when using this compound in animal models of disease?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.